An In-depth Technical Guide to 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
An In-depth Technical Guide to 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde, a key intermediate in pharmaceutical research and development.
Core Physicochemical Properties
6-Fluoro-1-methyl-1H-indole-3-carbaldehyde is a yellow powder with a molecular formula of C₁₀H₈FNO.[1] It is recognized for its role as a versatile building block in the synthesis of various bioactive molecules, largely due to the presence of a fluorine atom which can enhance biological activity and metabolic stability.[1]
Table 1: Physicochemical Data of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde and a Related Compound
| Property | 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde | 6-Fluoroindole-3-carboxaldehyde (for comparison) |
| Molecular Formula | C₁₀H₈FNO[1][2] | C₉H₆FNO[3] |
| Molecular Weight | 177.18 g/mol [2] | 163.15 g/mol [3] |
| Appearance | Yellow powder[1] | Yellow crystalline powder |
| Purity | ≥ 96% (NMR)[1] | ≥ 98% (HPLC) |
| Melting Point | Data not available | 170-176 °C |
| Boiling Point | Data not available | Predicted: 342.4 ± 22.0 °C |
| Solubility | Data not available | Soluble in methanol |
| pKa | Data not available | Predicted: 14.90 ± 0.30 |
| Storage | Store at 0-8 °C[1] | Store at 0-8°C |
Synthesis and Characterization
The primary synthetic route to 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde involves the formylation of 6-fluoro-1-methyl-1H-indole, most commonly achieved through the Vilsmeier-Haack reaction.[4] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto an electron-rich aromatic ring.[4][5]
Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)
This protocol describes a general method for the formylation of an electron-rich arene, which can be adapted for the synthesis of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde from 6-fluoro-1-methyl-1H-indole.
Materials:
-
6-fluoro-1-methyl-1H-indole (substrate)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃) or (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent)
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substrate (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Vilsmeier reagent (1.5 equivalents) to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for several hours (e.g., 6.5 hours), monitoring the progress by thin-layer chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Quench the reaction by adding a solution of sodium acetate (5.6 equivalents) in water.[6]
-
Stir the mixture for a short period (e.g., 10 minutes) at 0 °C.[6]
-
Dilute the mixture with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[6]
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aldehyde.[6]
Characterization: The structure and purity of the synthesized 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and assess purity. A purity of ≥ 96% is typically expected.[1]
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Applications in Research and Development
6-Fluoro-1-methyl-1H-indole-3-carbaldehyde is a valuable intermediate in several areas of chemical and pharmaceutical research.
Drug Development
The indole scaffold is a common feature in many pharmaceuticals. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a key starting material in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] Derivatives of indole-3-carboxaldehyde have shown a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-HIV properties.[7]
Fluorescent Probes
The indole ring system is inherently fluorescent. 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde can be utilized in the development of fluorescent probes for biological imaging, which are instrumental in visualizing cellular processes in real-time.[1]
Biochemical Research
This compound is also employed in biochemical studies, including those focused on enzyme inhibition and receptor binding, to gain insights into metabolic pathways.[1]
Signaling Pathways and Biological Interactions
While specific details on the direct interaction of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde with signaling pathways are not extensively documented, its derivatives are of significant interest in medicinal chemistry. The core indole-3-carboxaldehyde structure is known to be a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating mucosal homeostasis in the gut. This suggests that derivatives of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde could potentially be designed to modulate AhR signaling or other biological targets. Further research is needed to explore the specific biological activities and signaling pathway interactions of this compound and its derivatives.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the synthesis process and the logical flow of its applications.
Caption: Synthetic workflow for 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 6-Fluoroindole-3-carboxaldehyde | C9H6FNO | CID 262903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
